molecular formula C20H22N2O2 B4002685 3-[2-(4-sec-butylphenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(4-sec-butylphenoxy)ethyl]-4(3H)-quinazolinone

Cat. No.: B4002685
M. Wt: 322.4 g/mol
InChI Key: GLMZOOWPGUIYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-sec-butylphenoxy)ethyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.168127949 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties of Quinazolinones

Quinazolinones have been synthesized and evaluated for their antioxidant properties, showing that substituents on the quinazolinone scaffold, such as hydroxyl and methoxy groups, can significantly enhance antioxidant activity. Studies employing various assays (DPPH, ABTS, and TEACCUPRAC) revealed that the presence of hydroxyl groups in combination with a methoxy substituent or a second hydroxyl group on the phenyl ring significantly increases antioxidant activity. Furthermore, a phenolic substituent linked via an ethylene linker to the quinazolinone ring leads to enhanced activity, with certain derivatives also exhibiting metal-chelating properties (Mravljak et al., 2021).

Synthesis and Solvent Effects

The synthesis of quinazolinones and the impact of solvents on their yields have been explored, indicating that different solvents can affect the outcome of the synthesis. For example, the use of polar protic solvents like water, ethanol, and methanol can stabilize ionic intermediates, leading to higher yields. This research highlights the importance of solvent choice in the synthesis of quinazolinones, with findings suggesting that greener solvents could offer advantages (Satheesh et al., 2022).

Corrosion Inhibition

Quinazolinones have also been investigated for their corrosion inhibition properties on mild steel in acidic environments. Synthesized quinazolinone derivatives demonstrated significant inhibition efficiencies, which increased with concentration. This study illustrates the potential of quinazolinones as corrosion inhibitors, contributing to materials science and engineering (Errahmany et al., 2020).

Antimicrobial Applications

The synthesis of quinazolinone derivatives has been shown to yield compounds with potential antimicrobial activity. By reacting 2-ethoxy-4(3H) quinazolinone with various halides, researchers have created derivatives that underwent biological screening against both Gram-positive and Gram-negative bacteria, as well as fungi, showcasing the antimicrobial potential of quinazolinone derivatives (El-hashash et al., 2011).

Properties

IUPAC Name

3-[2-(4-butan-2-ylphenoxy)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-15(2)16-8-10-17(11-9-16)24-13-12-22-14-21-19-7-5-4-6-18(19)20(22)23/h4-11,14-15H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMZOOWPGUIYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.